N1-2-Naphthyl-alpha-asparagine

Übersicht

Beschreibung

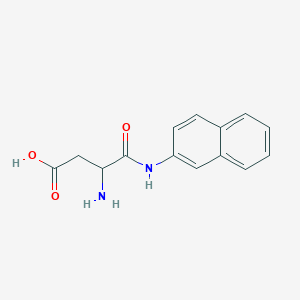

N1-2-Naphthyl-alpha-asparagine is a non-protein amino acid derivative with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol. This compound has shown promise in various applications, including biomedical research, pharmacology, and nanotechnology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-2-Naphthyl-alpha-asparagine typically involves the reaction of 2-naphthylamine with alpha-asparagine under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N1-2-Naphthyl-alpha-asparagine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthylamines .

Wissenschaftliche Forschungsanwendungen

N1-2-Naphthyl-alpha-asparagine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of new materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of N1-2-Naphthyl-alpha-asparagine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins and altering their function. This can lead to changes in cellular processes, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene: A simple aromatic hydrocarbon with a similar structure.

Naphthylamine: An aromatic amine derived from naphthalene.

Alpha-asparagine: An amino acid with a similar structure to N1-2-Naphthyl-alpha-asparagine.

Uniqueness

This compound is unique due to its combination of a naphthyl group and an alpha-asparagine moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Biologische Aktivität

N1-2-Naphthyl-alpha-asparagine is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amino acid derivative where a naphthyl group is substituted at the nitrogen of the asparagine side chain. This modification can significantly influence the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, facilitating interactions with various receptors and enzymes. The naphthyl group enhances hydrophobic interactions, which may improve binding affinity to target proteins.

1. Antitumor Activity

Research has indicated that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. A study conducted on human breast cancer cells demonstrated a dose-dependent reduction in cell viability when treated with this compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 40 |

This data suggests that higher concentrations of this compound correlate with increased cytotoxicity against cancer cells .

2. Neuroprotective Effects

In neurobiology, this compound has been investigated for its neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, thereby protecting them from apoptosis induced by neurotoxic agents.

Case Study: Neuroprotection in Alzheimer's Disease Models

A recent study utilized a mouse model of Alzheimer's disease to evaluate the neuroprotective effects of this compound. The findings revealed that treatment with the compound led to:

- Reduced amyloid-beta plaque formation.

- Improved cognitive function as assessed by behavioral tests.

- Decreased levels of inflammatory cytokines in brain tissues.

These results underscore the potential of this compound as a therapeutic agent in neurodegenerative diseases .

3. Modulation of Metabolic Pathways

This compound has also been shown to influence metabolic pathways, particularly those involving amino acid metabolism. It acts as an inhibitor of certain enzymes involved in amino acid catabolism, potentially leading to altered metabolic profiles in treated organisms.

Research Findings and Implications

The implications of these findings are significant for both therapeutic applications and understanding fundamental biological processes. The ability of this compound to modulate cell signaling pathways and metabolic processes opens avenues for further exploration in drug development.

Eigenschaften

IUPAC Name |

3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVHTZHFWHHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979721 | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-91-6 | |

| Record name | Aspartic acid beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.